molecular formula C8H13N3O B13205203 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B13205203
M. Wt: 167.21 g/mol
InChI Key: OPBNTPYXGBENLV-UHFFFAOYSA-N
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Description

5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with pyrrolidine-3-carboxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole compounds with various functional groups.

Scientific Research Applications

5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole: Lacks the ethyl group, resulting in different chemical properties.

    5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.

Uniqueness

5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a pharmaceutical agent and its utility in various industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

5-ethyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C8H13N3O/c1-2-7-10-8(11-12-7)6-3-4-9-5-6/h6,9H,2-5H2,1H3

InChI Key

OPBNTPYXGBENLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2CCNC2

Origin of Product

United States

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